Kathon 886

Catalog No.
S572685
CAS No.
55965-84-9
M.F
C8H9ClN2O2S2
M. Wt
264.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kathon 886

CAS Number

55965-84-9

Product Name

Kathon 886

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one

Molecular Formula

C8H9ClN2O2S2

Molecular Weight

264.8 g/mol

InChI

InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3

InChI Key

QYYMDNHUJFIDDQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl

Synonyms

5-Chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone;Kathon 886;kathon biocide;CMIT/MIT B/PLUS;Con WT;CMI/MI Kathon 886;2-Methylisothiazol-3(2H)-one 5-chloro-2-Methylisothiazol-3(2H)-one (1:1);2-Methylisothiazol-3(2H)-one coMpound

Canonical SMILES

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl

Antimicrobial Properties:

  • Studies have investigated the antimicrobial properties of Kathon 886 against various bacteria, fungi, and algae. A 2016 study published in Microbiological Research found that Kathon 886 was effective in inhibiting the growth of Mycobacterium chelonae, a bacterium that can cause skin infections. Source: [A Study on the Efficacy of Kathon 886 MW as a Biocide for Mycobacterium chelonae Control]

Insecticidal Potential:

  • Recent research has explored the potential of Kathon 886 as an insecticide. A 2023 study published in Parasites & Vectors investigated the effects of Kathon 886 on the larvae of two mosquito species, Culex quinquefasciatus and Aedes albopictus, which transmit various human diseases. The study found that Kathon 886 was highly toxic to mosquito larvae. Source: [Effects of Kathon, a Chemical Used Widely as a Microbicide, on the Survival of Two Species of Mosquitoes: ]

Kathon 886 is a biocide composed primarily of two active ingredients: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, typically in a ratio of 3:1. This compound is widely recognized for its efficacy in controlling microbial growth, particularly bacteria and fungi, in various applications such as industrial water systems, metalworking fluids, and personal care products. It appears as an amber to gold, slightly viscous liquid with a mild, aromatic odor .

The chemical formula for Kathon 886 is C8H9ClN2O2S2, with a molecular weight of approximately 232.75 g/mol. It is classified under the Chemical Abstracts Service number 55965-84-9. Due to its potent biocidal properties, Kathon 886 is subject to strict regulatory controls regarding its use and handling .

The exact mechanism of action of Kathon 886 is not fully understood, but it is believed to involve multiple pathways. The two thione groups in the isothiazolinone ring are thought to react with essential cellular components of microorganisms, such as proteins and enzymes, leading to cell death [].

Kathon 886 is considered a skin sensitizer and may cause allergic reactions upon contact. It can also be irritating to the eyes and respiratory tract [].

  • Acute Toxicity:
    • Oral LD50 (rat): >500 mg/kg [].
    • Dermal LD50 (rabbit): >5000 mg/kg [].
    • Inhalation LC50 (rat): Data not available.

Kathon 886 functions through a two-step mechanism that disrupts microbial metabolic pathways. Initially, it inhibits key enzymes involved in cellular respiration and energy production, including dehydrogenases associated with the Krebs cycle and nutrient metabolism . This disruption leads to rapid growth inhibition and eventual cell death due to the accumulation of free radicals and loss of protein thiols within the cells.

The compound's efficacy is influenced by concentration; higher concentrations result in quicker microbial kill rates. Notably, Kathon 886 does not easily lead to resistance in microorganisms due to its multifaceted mode of action .

Kathon 886 exhibits broad-spectrum antimicrobial activity, making it effective against a wide range of microorganisms. Its primary biological effects include:

  • Inhibition of Cellular Respiration: The compound disrupts oxygen consumption and energy generation in microbial cells.
  • Growth Inhibition: Microbial growth ceases rapidly upon exposure to Kathon 886.
  • Cidal Activity: While initial contact leads to growth inhibition within minutes, complete cell death may take several hours depending on concentration and exposure time .

The synthesis of Kathon 886 involves the reaction of specific isothiazolinone compounds under controlled conditions. The general process includes:

  • Preparation of Reactants: The active ingredients are prepared in appropriate solvent systems.
  • Reaction Conditions: The reaction typically occurs at elevated temperatures with careful monitoring of pH levels to ensure optimal yield.
  • Purification: After synthesis, the product undergoes purification processes such as filtration or distillation to remove impurities and unreacted materials.

The detailed synthetic pathway can vary based on specific industrial practices but generally adheres to established chemical protocols for isothiazolinone derivatives .

Kathon 886 finds application across various industries due to its effective biocidal properties:

  • Industrial Water Treatment: Used in cooling towers and industrial water systems to prevent microbial growth.
  • Metalworking Fluids: Acts as a preservative in metalworking fluids to extend their lifespan and maintain performance.
  • Personal Care Products: Incorporated into cosmetics and toiletries as a preservative against microbial contamination.
  • Paints and Coatings: Utilized in formulations to prevent spoilage during storage .

Research indicates that Kathon 886 can interact with various substances, influencing its effectiveness and safety profile. Key findings include:

  • Corrosion Studies: Investigations have shown that Kathon 886 does not cause significant corrosion when used at recommended levels in metalworking fluids .
  • Toxicological Assessments: Studies highlight its acute toxicity, necessitating careful handling procedures to mitigate risks associated with skin contact and environmental exposure .

Several compounds share structural or functional similarities with Kathon 886. Below are some notable examples:

Compound NameActive IngredientsUnique Features
Kathon 8935-chloro-2-methyl-4-isothiazolin-3-one & 2-methyl-4-isothiazolin-3-one (different ratio)Broader range of applications but similar toxicity profile
Benzisothiazolinone (BIT)BenzisothiazolinoneLess toxic than Kathon 886; used primarily in paints
Octylisothiazolinone (OIT)OctylisothiazolinoneEffective against fungi; less effective against bacteria
Methylisothiazolinone (MIT)MethylisothiazolinoneOften used in personal care products; lower toxicity than Kathon 886

Kathon 886 stands out due to its unique combination of active ingredients and broad-spectrum efficacy against both bacteria and fungi, making it particularly versatile for industrial applications .

UNII

15O9QS218W

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

55965-84-9

Dates

Modify: 2023-09-13
1: Cardin CW, Weaver JE, Bailey PT. Dose-response assessments of Kathon biocide.
(II). Threshold prophetic patch testing. Contact Dermatitis. 1986 Jul;15(1):10-6.
PubMed PMID: 3757497.


2: Chan PK, Baldwin RC, Parsons RD, Moss JN, Stiratelli R, Smith JM, Hayes AW.
Kathon biocide: manifestation of delayed contact dermatitis in guinea pigs is
dependent on the concentration for induction and challenge. J Invest Dermatol.
1983 Nov;81(5):409-11. PubMed PMID: 6631051.


3: Weaver JE, Cardin CW, Maibach HI. Dose-response assessments of Kathon biocide
(I). Diagnostic use and diagnostic threshold patch testing with sensitized
humans. Contact Dermatitis. 1985 Mar;12(3):141-5. PubMed PMID: 3995942.


4: deBethizy JD, Longacre SL, Steigerwalt RB, Deckert FW, Moss JN, Hayes AW,
Smith JM, Scribner HE. Absorption and disposition of 14C-labelled Kathon biocide,
a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and
2-methyl-4-isothiazolin-3-one, following intravenous or dermal administration to
male Sprague-Dawley rats. Food Chem Toxicol. 1986 Jan;24(1):43-9. PubMed PMID:
3949268.


5: Moss JN. Reconciling clinical data with risk: the Kathon biocide story. Occup
Med. 1994 Jan-Mar;9(1):113-9. PubMed PMID: 8016697.


6: Scribner HE, McCarthy KL, Moss JN, Hayes AW, Smith JM, Cifone MA, Probst GS,
Valencia R. The genetic toxicology of Kathon biocide, a mixture of
5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. Mutat
Res. 1983 Aug;118(3):129-52. PubMed PMID: 6410231.

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